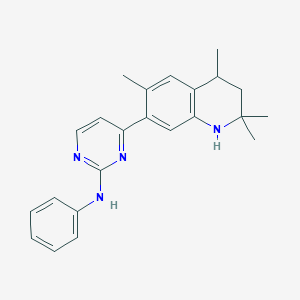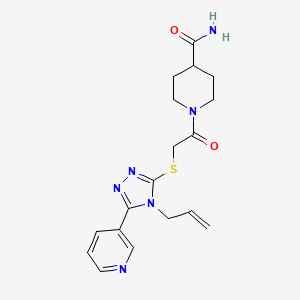![molecular formula C28H26N4O3 B11186067 2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6'-tetrahydro-4'H-spiro[pyrano[3,2-c]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11186067.png)
2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6'-tetrahydro-4'H-spiro[pyrano[3,2-c]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyrano[3,2-c]quinoline core. This core is then subjected to various reactions to introduce the spiro and other functional groups. Common reagents used in these steps include ethylamine, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions might require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
- 2,3,3-trimethyl-3H-indole
- N-ethyl-N-methylethanamine
Uniqueness
What sets 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C28H26N4O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2'-amino-6-ethyl-9,11,11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6H-pyrano[3,2-c]quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C28H26N4O3/c1-5-15-10-17-14(2)12-27(3,4)32-22(17)18(11-15)28(26(32)34)19(13-29)24(30)35-23-16-8-6-7-9-20(16)31-25(33)21(23)28/h6-11,14H,5,12,30H2,1-4H3,(H,31,33) |
InChI Key |
QTHKBRHLLMRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)NC6=CC=CC=C65)N)C#N)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea](/img/structure/B11185995.png)

![N-(2-ethoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186006.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11186020.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11186027.png)
![2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11186032.png)

![8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol](/img/structure/B11186044.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186051.png)
![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate](/img/structure/B11186059.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186075.png)
